molecular formula C15H22N4 B11747469 N-{[4-(dimethylamino)phenyl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine

N-{[4-(dimethylamino)phenyl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine

Cat. No.: B11747469
M. Wt: 258.36 g/mol
InChI Key: YHBBJARXIXALAE-UHFFFAOYSA-N
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Description

N-{[4-(dimethylamino)phenyl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine is an organic compound with a complex structure that includes a pyrazole ring, a dimethylamino group, and a phenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(dimethylamino)phenyl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with isopropylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(dimethylamino)phenyl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-{[4-(dimethylamino)phenyl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[4-(dimethylamino)phenyl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(dimethylamino)phenyl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine is unique due to its specific structural features, such as the combination of a pyrazole ring with a dimethylamino group and a phenylmethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H22N4

Molecular Weight

258.36 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-1-propan-2-ylpyrazol-4-amine

InChI

InChI=1S/C15H22N4/c1-12(2)19-11-14(10-17-19)16-9-13-5-7-15(8-6-13)18(3)4/h5-8,10-12,16H,9H2,1-4H3

InChI Key

YHBBJARXIXALAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)NCC2=CC=C(C=C2)N(C)C

Origin of Product

United States

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